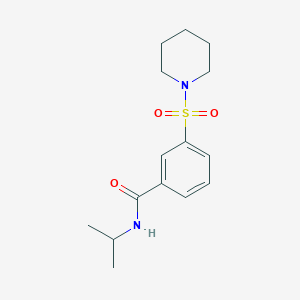
3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.
Coupling Reaction: The piperidine-1-sulfonyl chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated benzamides, nitrobenzamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE: vs. : The latter has a morpholine ring instead of a piperidine ring, which may affect its biological activity.
This compound: vs. : The latter has an ethyl group instead of an isopropyl group, which may influence its chemical properties.
Uniqueness
The unique combination of the piperidine-1-sulfonyl group and the isopropyl benzamide moiety in this compound may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPUPZCVWJQSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)
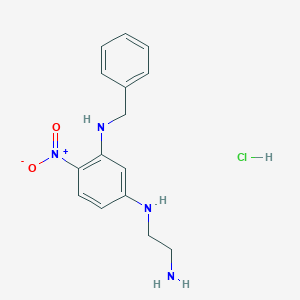
![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B5207475.png)
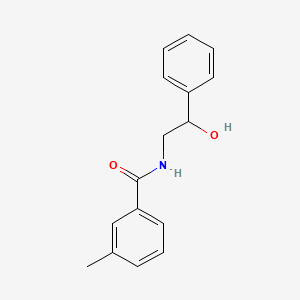
![N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5207514.png)
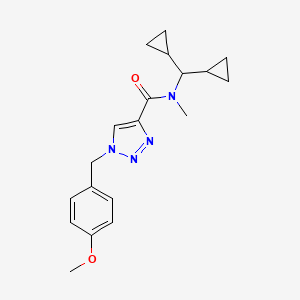
![4-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]butanoic acid](/img/structure/B5207542.png)
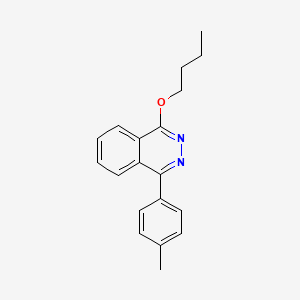
![2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-N-PROPYLBENZAMIDE](/img/structure/B5207551.png)
